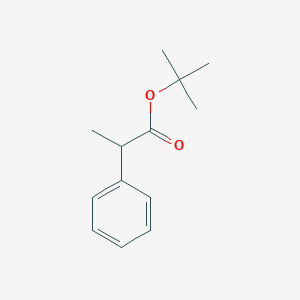

tert-Butyl 2-phenylpropionate

Description

Contextual Significance as a Versatile Synthetic Intermediate

Tert-butyl 2-phenylpropionate is a valuable building block in the synthesis of more complex molecules. ontosight.ai The tert-butyl ester functional group is a common protecting group for carboxylic acids. This is particularly useful in multi-step syntheses where other parts of a molecule need to undergo reaction without affecting the carboxylic acid moiety. The tert-butyl group can be selectively removed under specific acidic conditions, regenerating the carboxylic acid for further transformations.

This compound and its derivatives are utilized in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. For instance, it serves as an intermediate in the production of certain anti-inflammatory drugs and analgesics. ontosight.ai Its structural framework is also incorporated into the synthesis of some pesticides and herbicides. ontosight.ai

The reactivity of this compound allows it to participate in various organic reactions. For example, it can undergo directed Claisen reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. thieme-connect.com This reactivity enables the construction of complex carbon skeletons found in many natural products and biologically active molecules.

Overview of Key Research Trajectories and Contemporary Challenges

Current research involving this compound and related structures is focused on several key areas. One significant trajectory is the development of more efficient and sustainable synthetic methods. This includes the use of flow microreactors for the direct synthesis of tertiary butyl esters, which can offer higher efficiency and versatility compared to traditional batch processes. rsc.org

Another area of active investigation is the enantioselective synthesis of derivatives of this compound. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit different biological activities. The development of methods for the enantioselective alkylation of related compounds, for example, is crucial for the synthesis of optically active α-amino acid derivatives which are important in medicinal chemistry. researchgate.net

Despite its utility, there are contemporary challenges associated with the use of this compound. One challenge lies in achieving high chemoselectivity in reactions involving multifunctional molecules. For instance, the selective deprotection of the tert-butyl ester in the presence of other acid-labile protecting groups can be difficult to achieve. researchgate.net Researchers are exploring various reagents and reaction conditions, such as the use of zinc bromide, to address this challenge. researchgate.net

Furthermore, the steric hindrance provided by the tert-butyl group, while often advantageous, can sometimes impede desired reactions. nih.gov Overcoming these steric limitations to improve reaction yields and efficiency is an ongoing area of research. Additionally, there is a continuous effort to discover novel applications for this versatile intermediate, including its use in the synthesis of new materials and bioactive compounds.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Application/Reaction | Reference |

| This compound | C13H18O2 | Intermediate in pharmaceutical and agrochemical synthesis | ontosight.ai |

| (S)-tert-Butyl 2-(((4-nitrophenoxy)carbonyl)amino)-3-phenylpropanoate | C20H22N2O6 | Intermediate in prodrug synthesis | nih.gov |

| tert-Butyl 2-Methyl-3-oxopentanoate | C10H18O3 | Precursor in directed Claisen reactions | thieme-connect.com |

| tert-Butyl 2-cyano-3-phenylpropanoate | C14H17NO2 | Intermediate in the synthesis of α-substituted-α-cyanoacetates | rsc.org |

Structure

3D Structure

Properties

CAS No. |

2901-11-3 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

tert-butyl 2-phenylpropanoate |

InChI |

InChI=1S/C13H18O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-10H,1-4H3 |

InChI Key |

ANRMTVJCEZBLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Phenylpropionate and Its Chemical Derivatives

Esterification Pathways to tert-Butyl 2-phenylpropionate

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental method for synthesizing this compound. Several pathways exist, each with distinct advantages and conditions.

Condensation Reactions of 2-Phenylpropionic Acid

The direct condensation of 2-phenylpropionic acid with tert-butyl alcohol is a primary route to this compound. This reaction is typically facilitated by a catalyst to overcome the steric hindrance of the tertiary alcohol.

Key research findings in this area include:

Catalyst Systems: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) has been shown to effectively promote the coupling of carboxylic acids with alcohols. nih.gov

Alternative Catalysts: Calcined hydrotalcite has also been investigated as a catalyst for the esterification of various carboxylic acids, including those structurally similar to 2-phenylpropionic acid, with tert-butyl alcohol. researchgate.net

Reaction Conditions: These reactions are often carried out in a suitable solvent, such as dichloromethane (B109758), at room temperature. researchgate.net The reaction of a racemic mixture of (±) 2-phenylpropanoic acid with an alcohol like (+) 2-butanol results in the formation of two diastereomeric esters without breaking the bonds at the chiral center. sarthaks.com

Transesterification Processes Involving tert-Butyl Esters

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, provides another viable pathway to this compound. This method can be performed under either acidic or basic conditions. masterorganicchemistry.com

Notable research in this area includes:

Base-Catalyzed Transesterification: Potassium tert-butoxide in diethyl ether has been shown to be an efficient system for the transesterification of aliphatic and aromatic methyl esters at ambient temperature. researchgate.net

Acid-Catalyzed Transesterification: Acid catalysts can also be employed, often requiring heat to drive the reaction. The choice of alcohol as the solvent can influence the direction of the equilibrium. masterorganicchemistry.com

Metal Catalysts: Lanthanum(III) complexes, prepared in situ, have demonstrated high efficiency in promoting the transesterification of various esters with primary, secondary, and tertiary alcohols. researchgate.net Additionally, a borane (B79455) catalyst, B(C6F5)3, has been used for the transesterification of tert-butyl esters with α-aryl α-diazoesters. rsc.org Tin(II) chloride has been used to catalyze the reaction of tert-butyl esters with α,α-dichlorodiphenylmethane to generate acid chlorides in situ, which then react with alcohols to form the desired esters. organic-chemistry.org

Table 1: Comparison of Transesterification Catalysts

| Catalyst System | Conditions | Substrate Scope | Key Advantages |

|---|---|---|---|

| Potassium tert-butoxide | Ambient temperature, diethyl ether | Aliphatic and aromatic methyl esters | Mild reaction conditions |

| Acid Catalysts | Elevated temperatures | Various esters | Reversible, equilibrium driven |

| Lanthanum(III) complexes | In situ preparation | Broad, including 1°, 2°, and 3° alcohols | High efficiency and chemoselectivity |

| B(C6F5)3 | Mild conditions | Unsaturated tert-butyl esters and aryl-diazo esters | Facile and high yielding |

Direct tert-Butylation of Carboxylic Acids

Direct tert-butylation of carboxylic acids offers a more direct route to tert-butyl esters, avoiding the pre-formation of an acid chloride or other activated species.

Recent advancements in this area include:

Dual Brønsted/Lewis Acid Catalysis: A synergistic catalytic system of a Brønsted acid (like HCl) and a Lewis acid (like iron(III) chloride) has been shown to facilitate the tert-butylation of various aromatic compounds, including phenols and anisoles, using di-tert-butylperoxide or tert-butanol (B103910) as the alkylating agent. chemrxiv.org While not directly applied to 2-phenylpropionic acid in the provided source, this methodology presents a potential pathway for its direct tert-butylation.

Stereoselective and Enantioselective Synthesis of Chiral tert-Butyl 2-phenylpropionates

The synthesis of specific enantiomers of this compound is of great interest due to the differing biological activities of enantiomers. This requires the use of stereoselective and enantioselective synthetic methods.

Asymmetric Alkylation Approaches for Quaternary Centers

Creating the chiral quaternary carbon center in derivatives of this compound can be achieved through asymmetric alkylation.

Key strategies and findings include:

Phase-Transfer Catalysis: An efficient method for the asymmetric synthesis of chiral α,α-dialkylmalonates involves the enantioselective phase-transfer catalytic (PTC) α-alkylation of 2,2-diphenylethyl tert-butyl α-alkylmalonates. nih.gov This approach, using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, has yielded products with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net

Alkylation of Chiral Enolates: The stereoselective alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones with tert-butyl peresters has been reported. ub.eduresearchgate.net This radical-like transformation proceeds with excellent diastereoselectivity, providing a route to compounds with a newly formed chiral center. ub.eduresearchgate.net

Table 2: Enantioselective PTC α-Alkylation Results

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2,2-diphenylethyl tert-butyl α-methylmalonate | Benzyl (B1604629) bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Up to 99 | Up to 98 |

| 2,2-diphenylethyl tert-butyl α-methylmalonate | Allylic halides | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 70-99 | 86-90 |

Data sourced from Guo et al., 2023. nih.gov

Chiral Catalyst-Mediated Transformations in Phenylpropionate Synthesis

The use of chiral catalysts is paramount in achieving high enantioselectivity in the synthesis of chiral phenylpropionates.

Prominent examples include:

Cinchona Alkaloid-Based Catalysts: Quaternary ammonium salts derived from cinchona alkaloids have been successfully employed as phase-transfer catalysts in the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides. mdpi.com This method provides access to a range of chiral α-phenylalanine derivatives with high yields and enantiomeric excesses. mdpi.com

Organocatalysis: The field of organocatalysis offers a variety of chiral catalysts that can mediate enantioselective transformations. While not explicitly detailed for this compound in the provided sources, the principles of asymmetric organocatalysis are broadly applicable to the synthesis of chiral carbonyl compounds.

Derivatization from Chiral Amino Acid Precursors

The asymmetric synthesis of this compound can be achieved using chiral auxiliaries derived from amino acids. This strategy introduces a stereogenic center that directs the stereochemical outcome of subsequent reactions. While direct synthesis of this compound from a chiral amino acid precursor is not extensively documented in the provided search results, the general principles of using chiral auxiliaries are well-established. For instance, chiral oxazolidinones, often derived from amino acids, are widely used to direct asymmetric alkylation reactions.

One approach involves the use of a chiral auxiliary, such as one derived from L-alanine, to introduce chirality. For example, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester has been reported, demonstrating a method for creating chiral amino acid derivatives. Another powerful chiral auxiliary, (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), has been synthesized from L-alanine and utilized in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid. These methodologies highlight the potential for adapting such strategies to the synthesis of chiral this compound.

A general scheme for employing a chiral auxiliary involves attaching it to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the introduction of various chemical groups, leading to a diverse range of derivatives with potentially unique properties.

Isocyano and Cyano Derivatives

Isocyano Derivatives: The synthesis of isocyanides can be achieved through various methods, including the Hofmann carbylamine reaction. A phase-transfer catalyzed Hofmann carbylamine reaction has been successfully used to prepare tert-butyl isocyanide from tert-butylamine and chloroform in the presence of a phase-transfer catalyst. While this provides a general route to tert-butyl isocyanides, the direct synthesis of tert-butyl 2-isocyano-3-phenylpropionate has been mentioned in chemical databases, indicating its existence, though specific synthetic details from the provided results are limited. Another approach involves the reaction of tetraphenylphosphonium salts of ruthenium- and osmium-(VI) anions with excess tert-butyl isocyanate.

Cyano Derivatives: The synthesis of cyano-substituted propionates often involves the Knoevenagel condensation. For instance, various ring-substituted tert-butyl phenylcyanoacrylates have been prepared by the piperidine-catalyzed condensation of ring-substituted benzaldehydes with tert-butyl cyanoacetate. This methodology can be adapted to produce a range of halogenated and otherwise substituted derivatives.

A specific example is the synthesis of tert-butyl 2-cyano-3-oxo-3-(2,3,4,5-tetrafluorophenyl)propionate. This was achieved by treating a mixture of sodium hydride and tert-butyl cyanoacetate with 2,3,4,5-tetrafluorobenzoyl chloride in tetrahydrofuran. Additionally, an organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate has been reported, starting from tert-butyl 2,4-dioxopyrrolidine-1-carboxylate and benzylidenemalononitrile.

| Derivative | Synthetic Method | Starting Materials | Key Reagents/Catalysts |

| tert-Butyl Isocyanide | Phase-Transfer Hofmann Carbylamine Reaction | tert-Butylamine, Chloroform | Sodium Hydroxide (B78521), Benzyltriethylammonium Chloride |

| Ring-Substituted tert-Butyl Phenylcyanoacrylates | Knoevenagel Condensation | Ring-Substituted Benzaldehydes, tert-Butyl Cyanoacetate | Piperidine |

| tert-Butyl 2-cyano-3-oxo-3-(2,3,4,5-tetrafluorophenyl)propionate | Acylation of Cyanoacetate | tert-Butyl Cyanoacetate, 2,3,4,5-Tetrafluorobenzoyl Chloride | Sodium Hydride |

Amino and Substituted Amino Derivatives

The introduction of an amino group onto the this compound backbone can be accomplished through several synthetic routes. The synthesis of tert-butyl (2S)-2-amino-3-phenylpropanoate is documented, indicating the availability of this chiral building block.

A process for preparing (2R, 3S) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid has been detailed, which serves as a key intermediate for complex pharmaceutical compounds. Furthermore, N-acetyl, tert-butyl amide derivatives of all 20 natural amino acids have been synthesized, showcasing methodologies for creating substituted amino derivatives.

The enantioselective synthesis of β-amino acids is a well-reviewed field, with numerous methods applicable to the synthesis of amino-functionalized propionates. For example, the enantioselective alkylation of the Schiff base of L-alanine tert-butyl ester has been used to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. The stereoselective synthesis of vicinal anti-amino alcohols has also been achieved from N-tert-butanesulfinyl aldimines and cyclopropanols.

| Derivative | Synthetic Method | Starting Materials | Key Reagents/Catalysts |

| (2R, 3S) 2-Benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid | Multi-step synthesis | (2R,3S)-3-Phenylisoserine | Di-tert-butyl dicarbonate, Benzyl bromide, etc. |

| (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester | Enantioselective alkylation | L-Alanine tert-butyl ester hydrochloride | 4-Chlorobenzaldehyde, Benzyl bromide, Chiral phase-transfer catalyst |

| N-Acetyl-AA-NHtBu derivatives | Solution-phase peptide coupling | N-Acetyl amino acids, tert-Butylamine | Coupling reagents (e.g., DCC, HOBt) |

Hydroxy and Oxo Derivatives

Hydroxy Derivatives: The synthesis of hydroxy-functionalized this compound derivatives has been reported. For instance, (S)-tert-butyl 2-hydroxy-3-phenylpropanoate is a known compound, suggesting established synthetic pathways. A detailed synthesis of (e) t-butyl 3-hydroxy-3-[2-(7-(3-trifluoromethylphenylthio)heptyl)phenyl]propanoate involves a Reformatsky-type reaction between 2-[7-(3-trifluoromethylphenylthio)heptyl]benzaldehyde and t-butyl bromoacetate in the presence of zinc and diethylaluminum chloride.

Oxo Derivatives: The synthesis of oxo-derivatives often involves oxidation or condensation reactions. While a direct synthesis for tert-butyl 2-oxo-2-phenylpropanoate was not found in the provided results, related compounds such as tert-butyl 2-amino-3-oxo-3-phenylpropanoate are known. The synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate has been described, showcasing methods for creating oxo-containing tert-butyl esters. The synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate has also been reported, which could potentially be adapted. General methods for synthesizing 3-oxo-3-phenylpropanoic acid (benzoylacetic acid) are also well-established.

| Derivative | Synthetic Method | Starting Materials | Key Reagents/Catalysts |

| (e) t-Butyl 3-hydroxy-3-[2-(7-(3-trifluoromethylphenylthio)heptyl)phenyl]propanoate | Reformatsky-type reaction | 2-[7-(3-trifluoromethylphenylthio)heptyl]benzaldehyde, t-Butyl bromoacetate | Zinc, Diethylaluminum chloride, Copper(I) bromide |

| tert-Butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate | Multi-step synthesis including oxidation | tert-Butyl (3R,5S)-3,5,6-trihydroxyhexanoate derivative | Cu(Salt)/diimine ligands/TEMPO/O₂ |

Halogenated and Peroxide-Containing Derivatives

Halogenated Derivatives: Halogenated derivatives of related compounds have been synthesized primarily through the Knoevenagel condensation of halogenated benzaldehydes with tert-butyl cyanoacetate. This approach has yielded a variety of chloro-, fluoro-, and bromo-substituted tert-butyl phenylcyanoacrylates. For example, tert-butyl 2-chloro-6-fluorophenylcyanoacrylate and other halogenated analogues have been prepared and characterized.

Peroxide-Containing Derivatives: The synthesis of peroxide-containing derivatives of this compound is not directly described in the provided search results. However, general methods for the synthesis of tert-butyl peroxy esters are known. A standard procedure for preparing tert-butyl peroxybenzoate involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. Similarly, tert-butyl peroxypivalate is synthesized from the reaction of pivaloyl chloride with potassium tert-butyl hydroperoxide. These methods could potentially be adapted for the synthesis of peroxide derivatives of 2-phenylpropionic acid. The production process of tert-butyl peroxybenzoate involves steps of esterification of tert-butyl alcohol with sulfuric acid, followed by reaction with hydrogen peroxide and subsequent condensation with benzoyl chloride.

| Derivative | Synthetic Method | Starting Materials | Key Reagents/Catalysts |

| Halogenated tert-Butyl Phenylcyanoacrylates | Knoevenagel Condensation | Halogenated Benzaldehydes, tert-Butyl Cyanoacetate | Piperidine |

| tert-Butyl Peroxybenzoate | Acylation of Hydroperoxide | tert-Butyl Hydroperoxide, Benzoyl Chloride | - |

Chemical Reactivity and Transformations of Tert Butyl 2 Phenylpropionate

Ester Cleavage and Interconversion Reactions

The ester linkage in tert-butyl 2-phenylpropionate is susceptible to cleavage and modification through several key reactions, including transesterification and aminolysis. These processes allow for the conversion of the tert-butyl ester into other esters or amides, which can be important intermediates in organic synthesis.

Transesterification is a fundamental reaction for the interconversion of esters. In the case of this compound, the bulky tert-butyl group can be replaced by other alkyl groups through reaction with a corresponding alcohol under catalytic conditions.

Recent methodologies for the transesterification of tert-butyl esters have highlighted the use of various catalysts. For instance, a one-pot method mediated by phosphorus trichloride (B1173362) (PCl₃) has been developed for the conversion of tert-butyl esters into other esters under air. researchgate.netsemanticscholar.orgresearchgate.netresearcher.life This reaction is believed to proceed through the in-situ formation of an acid chloride, which then reacts with an alcohol to yield the desired ester. researchgate.netsemanticscholar.orgresearchgate.netresearcher.life Another modern approach involves the use of a borane (B79455) catalyst, specifically B(C₆F₅)₃, which facilitates the transesterification of unsaturated tert-butyl esters with α-aryl α-diazo esters under mild conditions. rsc.orgresearchgate.netrsc.org This protocol is noted for its high yields and chemoselectivity. rsc.orgresearchgate.netrsc.org

The general reaction for the transesterification of this compound can be represented as follows:

Reaction Scheme: this compound + R-OH ⇌ Alkyl 2-phenylpropionate + tert-Butanol (B103910)

The equilibrium can be shifted towards the product side by using an excess of the reactant alcohol or by removing the tert-butanol byproduct.

| Catalyst | Alcohol | Reaction Conditions | Yield |

|---|---|---|---|

| PCl₃ | Methanol | One-pot, under air | Good to excellent |

| B(C₆F₅)₃ | α-Aryl α-diazo esters | CH₂Cl₂ solvent, room temperature, 24 h | Good to excellent |

Aminolysis is the process of converting an ester into an amide by reacting it with an amine. This reaction is a valuable tool for the synthesis of amides, which are prevalent in many biologically active molecules and polymers. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-phenylpropanamide.

Similar to transesterification, a PCl₃-mediated protocol has been shown to be effective for the aminolysis of tert-butyl esters. researchgate.netsemanticscholar.orgresearchgate.netresearcher.life This one-pot reaction is proposed to involve the formation of an acid chloride intermediate, which is then readily attacked by the amine to form the amide. researchgate.netsemanticscholar.orgresearchgate.netresearcher.life The aminolysis of esters is generally understood to proceed via a nucleophilic addition-elimination mechanism. chemistrysteps.comwikipedia.orgyoutube.comyoutube.com The amine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent elimination of the alkoxy group (tert-butoxide in this case) leads to the formation of the amide. chemistrysteps.comyoutube.com

General Reaction: this compound + R₂NH → N,N-Dialkyl-2-phenylpropanamide + tert-Butanol

The reactivity of the amine and the reaction conditions can influence the rate and efficiency of the aminolysis reaction.

Reactions Involving the Alpha-Carbon and Phenyl Moieties

The presence of a hydrogen atom on the carbon alpha to the carbonyl group and the phenyl ring provides further opportunities for the chemical modification of this compound.

The alpha-hydrogen of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for the deprotonation of the alpha-carbon by a strong base to form an enolate ion. This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha-position.

A common strong base used for the formation of ester enolates is lithium diisopropylamide (LDA). youtube.comlibretexts.org The alkylation is typically carried out at low temperatures to control the reaction and prevent side reactions. youtube.com This reaction is a powerful tool for the synthesis of more complex 2-arylpropionic acid derivatives. For instance, the asymmetric phase-transfer catalytic alkylation of a similar compound, N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester, has been reported to produce alkylated products with high enantioselectivity. nih.govsigmaaldrich.com

Reaction Scheme:

this compound + LDA → Lithium enolate

Lithium enolate + R-X → tert-Butyl 2-alkyl-2-phenylpropionate + LiX

The choice of the alkylating agent (R-X) allows for the introduction of a wide variety of substituents at the alpha-position.

The this compound molecule has several sites that could potentially undergo oxidation. The phenyl ring is susceptible to electrophilic aromatic substitution and, under harsh conditions, oxidation. The alpha-carbon, if deprotonated, could be reacted with an oxidizing agent.

The oxidation of phenyl propionate (B1217596) with oxidizing agents such as potassium permanganate (B83412) can lead to the formation of phenyl propanoic acid. However, the specific outcome of the oxidation of this compound would depend on the oxidant and the reaction conditions. For instance, strong oxidation could potentially cleave the phenyl ring or oxidize the benzylic position. It is also plausible that under certain conditions, the ester could be hydrolyzed to 2-phenylpropionic acid, which could then be further oxidized.

The ester functional group in this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters. website-files.comadichemistry.comlibretexts.orgmasterorganicchemistry.com

The reduction of an ester with LiAlH₄ proceeds through a nucleophilic acyl substitution mechanism. A hydride ion from the LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the tert-butoxide leaving group, to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. adichemistry.com Therefore, the reduction of this compound with LiAlH₄ would yield 2-phenyl-1-propanol (B72363) and tert-butanol.

Reaction Product: this compound + LiAlH₄ → 2-Phenyl-1-propanol + tert-Butanol

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Transesterification | Alcohol/Catalyst (e.g., PCl₃, B(C₆F₅)₃) | Alkyl 2-phenylpropionate |

| Aminolysis | Amine/Catalyst (e.g., PCl₃) | N-substituted 2-phenylpropanamide |

| Alpha-Alkylation | Strong base (e.g., LDA), Alkyl halide | tert-Butyl 2-alkyl-2-phenylpropionate |

| Reduction | LiAlH₄ | 2-Phenyl-1-propanol |

Role as a Carboxylic Acid Protecting Group in Complex Organic Synthesis

The use of a tert-butyl group to protect the carboxylic acid functionality of 2-phenylpropionic acid transforms it into this compound. This protection strategy is a common tactic in multi-step organic synthesis to prevent the acidic proton of the carboxylic acid from interfering with subsequent reaction steps that may involve basic or nucleophilic reagents. The bulky tert-butyl group also sterically hinders the carbonyl carbon, reducing its susceptibility to nucleophilic attack.

Stability Profiles and Selective Deprotection Strategies

While specific data for this compound is scarce, the stability and deprotection of tert-butyl esters, in general, are well-documented.

Stability:

tert-Butyl esters are known to be stable under a variety of conditions, which makes them valuable as protecting groups. Their stability profile typically includes:

Basic Conditions: Resistant to hydrolysis by a wide range of bases.

Nucleophilic Attack: Generally unreactive towards many nucleophiles due to steric hindrance.

Hydrogenolysis: Stable to conditions used to cleave benzyl (B1604629) esters (e.g., H₂/Pd).

Mild Oxidizing and Reducing Agents: Tolerant of many common redox reagents.

This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule while the 2-phenylpropionate moiety remains protected.

Selective Deprotection:

The defining characteristic of the tert-butyl ester protecting group is its lability under acidic conditions. Deprotection proceeds via a mechanism involving the formation of a stable tert-butyl carbocation.

Common deprotection strategies for tert-butyl esters that would be applicable to this compound include:

Strong Acids: Treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard method for cleavage.

Aqueous Acids: Mild aqueous acids, such as aqueous phosphoric acid, can also effect deprotection, offering a more environmentally benign option. scbt.com

Lewis Acids: Certain Lewis acids can be employed for the removal of the tert-butyl group.

The table below summarizes general conditions for the deprotection of tert-butyl esters.

| Reagent(s) | Solvent(s) | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temperature or mild heat |

| Formic Acid | - | Room Temperature or mild heat |

| Aqueous Phosphoric Acid | - | Mild Conditions |

Orthogonal Protection Schemes in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of others. The tert-butyl ester of 2-phenylpropionic acid could be a component of such a strategy.

For instance, this compound could be used alongside other protecting groups that are stable to acidic conditions but labile under other specific conditions. A hypothetical orthogonal scheme could involve:

A tert-butyl ester (acid-labile) protecting a carboxylic acid.

A benzyl ether (removable by hydrogenolysis) protecting an alcohol.

An Fmoc group (base-labile) protecting an amine.

In this scenario, the chemist could selectively deprotect the amine with a base, or the alcohol via hydrogenolysis, without affecting the tert-butyl protected 2-phenylpropionate. The carboxylic acid could then be unmasked at a later stage using acidic conditions. This level of control is essential in the systematic construction of complex molecular architectures.

Mechanistic Investigations of Reactions Involving Tert Butyl 2 Phenylpropionate

Elucidation of Reaction Pathways and Identification of Intermediates

The mechanistic pathways for reactions involving tert-Butyl 2-phenylpropionate are dictated primarily by the characteristics of its ester functional group, specifically the bulky tert-butyl substituent attached to the oxygen atom. The principal reactions of this ester are hydrolysis, enolate formation, and thermal elimination, each proceeding through distinct intermediates and transition states.

Ester Hydrolysis: Unlike simple alkyl esters (e.g., methyl or ethyl esters) that typically undergo bimolecular nucleophilic acyl substitution (a BAC2 mechanism), tert-butyl esters react via a different pathway due to the significant steric hindrance around the carbonyl group and the high stability of the resulting tert-butyl carbocation. wikipedia.orgresearchgate.net

Acid-Catalyzed Hydrolysis (AAL1 Mechanism): Under acidic conditions, the reaction proceeds through a unimolecular mechanism involving the cleavage of the alkyl-oxygen bond (AAL1). The pathway involves the following steps:

Protonation of the carbonyl oxygen to activate the ester.

Slow, rate-determining unimolecular cleavage of the bond between the oxygen and the tert-butyl group. This step is facilitated by the formation of the highly stable tertiary carbocation intermediate, the tert-butyl cation . doubtnut.comshaalaa.com

The other intermediate formed is 2-phenylpropionic acid .

The tert-butyl cation is then rapidly captured by a nucleophile, such as water, to form tert-butanol (B103910).

Base-Promoted Reactions: The standard base-catalyzed hydrolysis pathway (BAC2), which requires a nucleophile to attack the carbonyl carbon, is sterically hindered and thus extremely slow for tert-butyl esters. hubbry.comlibretexts.org Instead, under strongly basic and anhydrous conditions, elimination reactions may be favored. However, cleavage can be achieved with specific reagents like powdered potassium hydroxide (B78521) in THF, which proceeds via a BAC2 mechanism involving cleavage by hydroxide derived from the base. organic-chemistry.org

Enolate Formation: The proton on the alpha-carbon (the carbon bonded to both the phenyl group and the carbonyl group) of this compound is acidic (pKa ≈ 20-25 in DMSO for typical esters). Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the deprotonation of this alpha-carbon to form a key reactive intermediate: the enolate anion . masterorganicchemistry.comlibretexts.org This enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. This intermediate is crucial for C-C bond-forming reactions, such as alkylation at the alpha-position. libretexts.org

Thermal Elimination (Pyrolysis): When heated, tert-butyl esters can undergo thermal decomposition through a concerted, intramolecular elimination pathway (pyrolysis). This reaction proceeds via a six-membered cyclic transition state , yielding isobutylene (B52900) and 2-phenylpropionic acid. youtube.com This pathway is characteristic of esters with a beta-hydrogen on the alcohol moiety and avoids the need for acidic or basic catalysts.

Kinetic and Thermodynamic Studies of Ester and Derivative Transformations

While specific kinetic and thermodynamic parameters for this compound are not extensively documented in readily available literature, its reactivity can be understood from studies of related tert-butyl esters and general kinetic principles.

Kinetic Studies: The kinetics of tert-butyl ester hydrolysis are fundamentally different from those of less sterically hindered esters.

Acid-Catalyzed Hydrolysis: The AAL1 mechanism is a unimolecular process in its rate-determining step (the formation of the carbocation). shaalaa.comncert.nic.in Therefore, the reaction follows first-order kinetics, where the rate is dependent only on the concentration of the protonated ester. doubtnut.com

Rate = k [this compound-H+]

This contrasts sharply with the AAC2 or BAC2 mechanisms of simple esters, which are bimolecular and exhibit second-order kinetics. The rate of hydrolysis is significantly influenced by the stability of the departing carbocation; tertiary carbocations like the tert-butyl cation form much more readily than primary or secondary ones.

Base-Catalyzed Hydrolysis: The rate of the BAC2 hydrolysis is dramatically slowed by the steric bulk of the tert-butyl group, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon. wikipedia.orghubbry.com This steric hindrance leads to a significantly lower rate constant compared to less bulky esters.

The following table illustrates the general trend of relative hydrolysis rates for various alkyl acetates under basic conditions, highlighting the profound impact of steric hindrance.

| Ester | Alkyl Group | Relative Rate of Saponification |

|---|---|---|

| Methyl acetate (B1210297) | -CH3 | 1.00 |

| Ethyl acetate | -CH2CH3 | 0.60 |

| Isopropyl acetate | -CH(CH3)2 | 0.15 |

| tert-Butyl acetate | -C(CH3)3 | 0.008 |

Thermodynamic Studies: The thermodynamic favorability of reaction pathways involving this compound is largely governed by the stability of the intermediates and products.

In acid-catalyzed hydrolysis, the high stability of the tert-butyl carbocation provides a significant thermodynamic driving force for the AAL1 pathway. This intermediate is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.

The formation of the enolate from this compound is an equilibrium process. The position of the equilibrium depends on the strength of the base used and the pKa of the ester's α-proton. The resulting enolate is thermodynamically stabilized by resonance, which delocalizes the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

Mechanistic Models for Catalytic Enantioselective Processes

The synthesis of a single enantiomer of this compound is of significant interest, as the biological activity of many 2-arylpropionic acids (profens) resides primarily in the (S)-enantiomer. Catalytic enantioselective methods often rely on the generation of a chiral enolate or an equivalent intermediate.

A plausible mechanistic model for the enantioselective synthesis of α-substituted derivatives involves asymmetric phase-transfer catalysis (PTC). nih.govnih.gov In this model, the tert-butyl ester of 2-phenylpropionic acid plays a crucial role. The bulky tert-butyl group is often essential for creating a rigid and well-defined chiral environment that leads to high enantioselectivity. frontiersin.orgresearchgate.net

The proposed mechanism proceeds as follows:

Enolate Formation: In a biphasic system (e.g., organic solvent and aqueous strong base), a phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt (Q+X-), transports the hydroxide ion (OH-) into the organic phase. The base then deprotonates the ester at the α-position to generate the enolate.

Chiral Ion Pair Formation: The planar enolate forms a tight ion pair with the chiral cation (Q+) of the catalyst. The specific non-covalent interactions (e.g., π-π stacking, hydrogen bonding, steric repulsion) between the enolate and the complex structure of the chiral cation create a highly organized, chiral environment around the enolate. frontiersin.org

Face-Selective Alkylation: The bulky groups on the chiral catalyst effectively block one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide, R-X) can only approach from the less hindered face.

Product Formation and Catalyst Regeneration: The stereocontrolled SN2 attack yields the α-alkylated product with a high degree of enantiomeric excess (ee). The catalyst (Q+X-) is regenerated, allowing it to re-enter the catalytic cycle.

The steric bulk of the tert-butyl group is critical in this model. It helps to lock the substrate into a specific conformation within the catalyst-enolate complex, thereby amplifying the steric directing effect of the chiral catalyst and enhancing the enantioselectivity of the alkylation step. nih.govfrontiersin.org

Influence of the Steric Hindrance of the tert-Butyl Group on Reactivity and Selectivity

The tert-butyl group is one of the bulkiest alkyl substituents used in organic chemistry, and its presence exerts a profound influence on the reactivity and selectivity of reactions involving this compound. researchgate.net This "tert-butyl effect" is a classic example of steric hindrance. wikipedia.orgwikipedia.org

Influence on Reactivity: The primary effect of the tert-butyl group's steric bulk is the kinetic inhibition of reactions that require a nucleophile to approach the carbonyl carbon.

Slowing of BAC2 Reactions: As shown in the table in section 4.2, the rate of base-catalyzed hydrolysis (saponification) for tert-butyl esters is orders of magnitude slower than for methyl or ethyl esters. hubbry.com The three methyl groups of the tert-butyl substituent form a steric shield that physically blocks the trajectory of the incoming nucleophile. libretexts.org

Shift in Reaction Mechanism: This profound steric hindrance is the reason why tert-butyl esters favor alternative reaction pathways that avoid direct attack at the carbonyl center. In acidic media, the mechanism shifts from the bimolecular AAC2 pathway to the unimolecular AAL1 pathway, which involves cleavage of the alkyl-oxygen bond and formation of a stable carbocation. doubtnut.comshaalaa.com This demonstrates how steric factors can fundamentally alter the preferred mechanistic route of a reaction.

Enantioselectivity: As detailed in section 4.3, the bulk of the tert-butyl group is instrumental in achieving high enantioselectivity in catalytic asymmetric reactions. By creating steric repulsion, it forces the substrate-catalyst complex into a more rigid and defined conformation, which magnifies the difference in the activation energies for the pathways leading to the two different enantiomers. nih.govfrontiersin.orgresearchgate.net

Regioselectivity: In molecules with multiple potential reaction sites, the steric hindrance of a tert-butyl group can be used to direct reagents to attack less hindered positions. While the primary reactive site in this compound is the α-carbon, in more complex derivatives, the tert-butyl group could serve to protect the ester functionality while reactions occur elsewhere in the molecule.

Prevention of Side Reactions: The steric bulk can also prevent undesired subsequent reactions. For instance, in the alkylation of the α-carbon, the presence of a bulky ester group can help disfavor dialkylation, a common side reaction with less hindered esters. libretexts.orgorgsyn.org

Advanced Applications in Organic Synthesis and Pharmaceutical Building Blocks

Utilization in Asymmetric Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Tert-butyl 2-phenylpropionate and its derivatives are valuable precursors in asymmetric synthesis, enabling the stereocontrolled preparation of chiral molecules.

Optically active α-amino acids are fundamental building blocks for numerous pharmaceuticals and biomaterials. researchgate.net Derivatives of this compound are employed in the synthesis of non-natural and tailor-made α-amino acid derivatives, which can enhance the biological activity and stability of peptide-based drugs. researchgate.netosaka-u.ac.jp For instance, the tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality during the synthesis of these complex molecules.

One notable application involves the synthesis of quaternary α-amino acid derivatives. These compounds, which possess a stereocenter at the α-carbon, are of significant interest in drug design. Research has demonstrated the use of tert-butyl ester derivatives of phenylalanine in enantioselective C-C bond formation to produce quaternary α-aryl-α-amino acids. unimi.it Additionally, methods have been developed for the synthesis of α-alkenyl α-amino acid derivatives through N-H insertion reactions of vinyldiazoacetates with tert-butyl carbamate, a process that exhibits high yields and excellent enantioselectivity. rsc.org

The generation of peptidomimetic libraries, which are collections of compounds that mimic the structure and function of peptides, is another area where this compound derivatives are utilized. google.com These libraries are crucial in the discovery of new lead compounds in drug development. google.com

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The tert-butylphenyl propanoate moiety can be incorporated into the synthesis of complex heterocyclic structures. evitachem.com For example, derivatives can serve as intermediates in the synthesis of various heterocyclic systems, including those with potential therapeutic applications. evitachem.comgoogle.com

The tert-butyl group, in particular, can influence the properties of the final heterocyclic compound by providing steric hindrance, which can enhance stability and modulate reactivity. nih.gov This is advantageous in the construction of intricate molecular architectures where selective reactions are required.

Role in Multi-Component Reactions (MCRs) for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. uni-halle.de This efficiency makes MCRs particularly attractive for the generation of large and diverse chemical libraries for high-throughput screening in drug discovery. nih.gov

Tert-butyl isocyanide, a related compound, is a common component in isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions. rug.nlacs.org The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a peptide-like adduct. nih.gov The versatility of the Ugi reaction allows for the introduction of various functional groups, leading to a wide array of structurally diverse scaffolds. acs.org

Research has demonstrated the successful use of tert-butyl isocyanide in the synthesis of indolo[3,2-c]quinolinone libraries through a combination of an Ugi-4CR followed by a palladium-catalyzed C-H functionalization. rug.nlacs.org This approach allows for diversity to be introduced from all four components of the MCR. rug.nlacs.org Similarly, tert-butyl isocyanide has been used in the synthesis of pyrazole (B372694) derivatives through an Ugi-type reaction followed by an intramolecular cyclization. mdpi.com

Precursor in the Synthesis of Complex Pharmaceutical Intermediates

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds. evitachem.comontosight.ai The tert-butyl ester group can act as a protecting group for carboxylic acids, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. This protecting group is stable under various reaction conditions but can be removed when desired.

The compound serves as a building block for drugs such as anti-inflammatory agents and analgesics. ontosight.ai Its structural features allow for modifications that can lead to the development of drug candidates with enhanced efficacy and selectivity. chemimpex.com For example, derivatives of this compound are used in the synthesis of inhibitors of HIV integrase, a key enzyme in the replication of the HIV virus. google.com Furthermore, it has been used in the synthesis of ligands for the GABA receptor ionophore binding site, which are of interest for in vivo imaging with positron emission tomography (PET). nih.gov

The enzymatic synthesis of pharmaceutical intermediates is another area where derivatives of this compound play a role. google.com Biocatalysis offers a green and efficient alternative to traditional chemical synthesis, often providing high stereoselectivity. google.com

Applications in Agrochemicals and Specialty Chemical Production

Beyond pharmaceuticals, this compound and related compounds are utilized in the production of agrochemicals and specialty chemicals. ontosight.ai In the agrochemical sector, it is employed in the synthesis of pesticides and herbicides. ontosight.ai The structural motifs derived from this compound can contribute to the biological activity of these agricultural products.

In the realm of specialty chemicals, this compound serves as a versatile intermediate for the preparation of fine chemicals and materials with specific properties. ontosight.ai For instance, tert-butyl mercaptan, a related sulfur-containing compound, is used as a chemical intermediate in the synthesis of various agrochemicals and other chemical substances. cpchem.com The tert-butyl group, in general, is used in the chemical industry to enhance the solubility and stability of various formulations. nih.govsilverfernchemical.com

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of newly synthesized or isolated molecules. For tert-butyl 2-phenylpropionate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton spectrum would exhibit characteristic signals for the phenyl, methine, methyl, and tert-butyl protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The single proton on the chiral carbon (methine) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons themselves would show up as a doublet, and the nine equivalent protons of the tert-butyl group would produce a sharp singlet, typically in the upfield region around δ 1.4-1.5 ppm. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Key signals include the carbonyl carbon of the ester group, the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, the chiral methine carbon, and the terminal methyl carbon. rsc.orgamazonaws.com A related compound, tert-butyl 2,3-dioxo-3-phenylpropanoate, shows a signal for the tert-butyl carbons at δ 27.3 ppm and the quaternary ester carbon at δ 84.7 ppm, providing a useful reference. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and the carbons to which they are directly attached (HSQC).

Table 1: Typical NMR Chemical Shifts for this compound Moiety in CDCl₃

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127 - 139 |

| Methine (CH) | ~3.7 (q) | ~45 |

| Methyl (CH₃) | ~1.5 (d) | ~18 |

| tert-Butyl (C(CH₃)₃) | 1.44 (s, 9H) rsc.org | ~28 |

| tert-Butyl Quaternary (C) | - | ~84 rsc.orgrsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is typically observed in the range of 1730-1750 cm⁻¹. amazonaws.com Other key absorption bands include those for C-H stretching of the aromatic and aliphatic parts of the molecule, C-O stretching of the ester, and characteristic absorptions for the phenyl and tert-butyl groups. amazonaws.comresearchgate.net The presence of the tert-butyl group can be identified by characteristic bending vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 amazonaws.com |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C-O | Stretch | 1100 - 1300 amazonaws.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

Under ESI, the molecule would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. rsc.org

In EI-MS, the molecular ion peak (M⁺) would be observed, and characteristic fragmentation patterns would emerge. A prominent fragmentation pathway would be the loss of the tert-butyl group as a stable tert-butyl cation ((CH₃)₃C⁺, m/z = 57) or the loss of isobutylene (B52900) (C₄H₈, 56 Da). Another common fragmentation would involve the cleavage of the ester bond, leading to ions corresponding to the phenylpropionyl moiety.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, which allows for the assessment of purity and, in the case of chiral molecules, the determination of the enantiomeric ratio.

Since this compound possesses a chiral center at the second carbon, it can exist as two enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

The choice of the chiral column and the mobile phase is critical for achieving separation. Columns such as Daicel CHIRALPAK® or CHIRALCEL® series are frequently used for this type of compound. amazonaws.comrsc.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. amazonaws.com The two enantiomers interact differently with the chiral stationary phase, leading to different retention times, which allows for their quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.netnih.gov

Table 3: Example Chiral HPLC Conditions for Phenylpropanoate Derivatives

| Parameter | Condition |

|---|---|

| Column | Daicel CHIRALPAK AD-H amazonaws.com |

| Mobile Phase | Isopropanol/Hexanes amazonaws.com |

| Flow Rate | 1.0 mL/min amazonaws.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like this compound.

In a research context, GC-MS is invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. jmchemsci.com It can identify and quantify the starting materials, intermediates, the desired product, and any byproducts, providing crucial information for reaction optimization. google.com After the reaction is complete and the product has been purified, GC-MS can be used to assess its chemical purity. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure and molecular weight. jmchemsci.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| tert-Butyl 2-cyano-3-phenylpropanoate |

| 2,6-di-tert-butyl-4-methylphenyl 2-phenylpropanoate |

| Butyl 2-phenylpropanoate |

| 1,3-di-tert-butylpropargyl 2-phenylpropionate |

| tert-Butyl 2,3-dioxo-3-phenylpropanoate |

| Testosterone phenylpropionate |

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Separation

Thin-Layer Chromatography (TLC) is an indispensable and routinely used technique in the analysis of this compound. Its primary applications in a research setting include monitoring the progress of synthesis reactions, assessing the purity of the compound, and providing a preliminary method for separation and identification.

The process involves spotting a small quantity of the reaction mixture or the purified compound onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system, known as the eluent or mobile phase. The eluent moves up the plate by capillary action, and as it passes the spot of the analyte, the components of the mixture travel up the plate at different rates. This differential migration is based on the polarity of the components relative to the stationary phase and the mobile phase.

For this compound and structurally similar esters, a common mobile phase consists of a mixture of hexane and ethyl acetate (B1210297). orgsyn.org The ratio of these solvents can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. For instance, a higher proportion of ethyl acetate, which is more polar than hexane, will generally result in higher Retention Factor (Rf) values for polar compounds. The separation is visualized under UV light (typically at 254 nm), as the phenyl group in the molecule is UV-active, or by using chemical staining agents like potassium permanganate (B83412). nih.gov

In the context of synthesizing this compound, TLC is used to track the disappearance of the starting materials (e.g., 2-phenylpropionic acid and tert-butanol (B103910) or isobutylene) and the appearance of the product spot. A completed reaction is indicated by the absence of the starting material spots and the presence of a new spot corresponding to the ester product. The purity of the isolated this compound can be initially assessed by the presence of a single spot on the TLC plate.

While specific Rf values are highly dependent on the exact TLC conditions (e.g., silica gel type, plate manufacturer, eluent composition, and temperature), the following table provides illustrative Rf values for compounds structurally related to this compound, demonstrating the utility of TLC in distinguishing between them.

| Compound Name | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| (Phenyl)methyl 2-Methyl-2-phenylpropanoate | Not Specified | 0.50 |

| Ethyl 2-(tert-butylperoxy)-2-cyano-3-phenylpropanoate | 10:1 | 0.72 sorbonne-universite.fr |

| Ethyl 2-(tert-butylperoxy)-2-cyano-3-(4-methoxyphenyl)propanoate | 5:1 | 0.61 sorbonne-universite.fr |

| 2-(tert-Butylperoxy)-2-(4-chlorobenzyl)malononitrile | 10:1 | 0.75 sorbonne-universite.fr |

Table 1: Representative Rf values for compounds structurally similar to this compound, illustrating the use of TLC with hexane/ethyl acetate eluent systems.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of a molecule's absolute structure, including bond lengths, bond angles, and stereochemistry. In the context of this compound, X-ray crystallography would be the definitive method for elucidating its solid-state conformation.

However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge, particularly for molecules with bulky, flexible groups. The presence of the sterically demanding tert-butyl group in this compound can hinder the formation of a well-ordered crystal lattice, often leading to the compound existing as an oil or an amorphous solid at room temperature. This is a common issue for many tert-butyl esters.

Conformational analysis of similar esters suggests that the ester group (C-COO-C) tends to be planar. The dihedral angle between the phenyl ring and the plane of the ester group is a key conformational parameter. In many 2-phenylpropionate derivatives, there is a tendency for these two groups to be oriented in a way that minimizes steric hindrance while allowing for some degree of electronic interaction between the phenyl ring and the carbonyl group.

The bulky tert-butyl group will significantly influence the rotational freedom around the C2-C(O) bond and the C(O)-O bond. It is anticipated that the conformation adopted in the solid state would be one that minimizes the steric repulsion between the tert-butyl group, the phenyl ring, and the methyl group at the stereocenter.

The following table presents crystallographic data for a related compound, methyl 2-hydroxyimino-3-phenyl-propionate, to illustrate the type of information that can be obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6435(17) |

| b (Å) | 5.4957(11) |

| c (Å) | 21.146(4) |

| β (°) | 97.12(3) |

| Volume (ų) | 995.4(3) |

| Z | 4 |

Table 2: Crystallographic data for Methyl 2-hydroxyimino-3-phenyl-propionate, a structurally related compound. researchgate.net This data provides an example of the detailed structural information that can be obtained through X-ray crystallography.

In the absence of a crystal structure for this compound, computational modeling techniques, such as molecular mechanics and density functional theory (DFT), can be employed to predict its low-energy conformations. These computational studies, informed by experimental data from related structures, can provide valuable insights into the likely three-dimensional structure and conformational dynamics of the molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. wavefun.com These calculations, often employing methods like density functional theory (DFT), can determine the distribution of electrons within the tert-Butyl 2-phenylpropionate molecule and identify the regions most susceptible to chemical attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G(d) | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G(d) | Represents the energy of the lowest unoccupied orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | DFT/B3LYP/6-31G(d) | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G(d) | Reflects the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules. |

Note: The data in this table are representative values derived from typical quantum chemical calculations and are intended for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.govacs.org For a molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for exploring the potential energy surface and identifying the most stable conformations. nih.govpsu.edu

The simulations model the movements of atoms and molecules by solving Newton's equations of motion, taking into account the forces between atoms. This allows for the exploration of different rotational isomers (rotamers) arising from the rotation around the C-C and C-O single bonds. The bulky tert-butyl group significantly restricts the conformational freedom of the molecule, and MD simulations can quantify the energetic penalties associated with different orientations of this group relative to the phenyl ring and the ester functionality.

Conformational analysis helps in understanding how the molecule might interact with biological receptors or how it packs in a crystal lattice. The preferred conformation can influence the molecule's physical properties and biological activity. nih.gov

Table 2: Conformational Analysis of this compound

| Dihedral Angle | Description | Low-Energy Conformation(s) | Relative Energy (kcal/mol) |

| Cα-C(O)-O-C(CH3)3 | Rotation around the ester C-O bond | gauche, anti | 0, 1.5 |

| Ph-Cα-C(O)-O | Rotation around the phenyl-Cα bond | Eclipsed, Staggered | 0, 3.2 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The relative energies indicate the stability of different conformations.

Prediction of Stereochemical Outcomes (e.g., Density Functional Theory (DFT) Modeling)

Density Functional Theory (DFT) is a powerful computational method used to predict the stereochemical outcome of chemical reactions. nih.govresearchgate.net For a chiral molecule like this compound, which has a stereocenter at the α-carbon, DFT can be employed to model the transition states of reactions that form this stereocenter. By comparing the energies of the different diastereomeric transition states, one can predict which stereoisomer will be formed preferentially.

For instance, in the synthesis of this compound via the esterification of 2-phenylpropionic acid or through an asymmetric alkylation, DFT calculations can model the approach of the reagents and the geometry of the transition states. These models can account for steric hindrance and electronic interactions that favor the formation of one enantiomer or diastereomer over another. This predictive capability is invaluable in designing stereoselective syntheses.

Table 3: Predicted Stereochemical Outcome for a Hypothetical Asymmetric Alkylation to form this compound

| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (R:S) |

| TS-R (pro-R attack) | 0.0 | 95:5 |

| TS-S (pro-S attack) | 1.8 |

Note: The data in this table are illustrative and represent a typical outcome for a DFT-modeled stereoselective reaction.

Analysis of Solvent Effects and Transition State Geometries

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational methods, particularly those that incorporate a continuum solvent model or explicit solvent molecules, can be used to analyze these effects. For reactions involving this compound, such as its synthesis or hydrolysis, the polarity of the solvent can influence the stability of the reactants, products, and, most importantly, the transition state. nih.govresearchgate.netscribd.com

By calculating the transition state geometries in different solvents, chemists can understand how the solvent molecules interact with the reacting species. For example, in the hydrolysis of this compound, a polar protic solvent like water can stabilize the charged intermediates and transition states through hydrogen bonding, thereby accelerating the reaction. acs.org In contrast, a nonpolar solvent would not offer such stabilization, leading to a slower reaction rate.

Computational analysis of transition state geometries can reveal key structural features, such as bond lengths and angles, at the point of highest energy along the reaction coordinate. This information is crucial for understanding the reaction mechanism at a fundamental level.

Table 4: Calculated Solvent Effects on the Transition State of this compound Hydrolysis

| Solvent | Dielectric Constant | Relative Transition State Energy (kcal/mol) | Key Transition State Bond Length (C-O, Å) |

| Water | 78.4 | 0.0 | 2.15 |

| Ethanol | 24.6 | +2.5 | 2.08 |

| Dichloromethane (B109758) | 8.9 | +5.1 | 2.01 |

| Hexane (B92381) | 1.9 | +9.8 | 1.95 |

Note: This table presents hypothetical data illustrating the trend of solvent effects on a reaction's transition state.

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving the exploration of sustainable synthetic routes for tert-Butyl 2-phenylpropionate. A primary focus is the replacement of traditional acid catalysts, such as sulfuric acid, with solid acid catalysts. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion, thereby minimizing waste and environmental impact.

Another promising avenue is the adoption of biocatalysis. The use of enzymes, particularly immobilized lipases, presents a highly selective and efficient method for the esterification of 2-phenylpropionic acid with tert-butanol (B103910). nih.govresearchgate.net Lipase-catalyzed reactions can be conducted under mild conditions, often in solvent-free systems, which aligns with the principles of green chemistry. nih.govresearchgate.net Research is ongoing to identify and engineer more robust and highly active lipases to improve reaction kinetics and yields.

The exploration of alternative, renewable starting materials and the development of synthetic pathways with higher atom economy are also critical areas of investigation. The goal is to design a synthesis process that is not only environmentally friendly but also economically sustainable in the long term.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for enhanced efficiency and selectivity in the synthesis of this compound is intrinsically linked to the development of novel catalytic systems. High-throughput screening techniques are being increasingly employed to rapidly evaluate large libraries of potential catalysts. iitm.ac.innih.govmdpi.com This approach accelerates the discovery of catalysts with superior performance characteristics, such as higher conversion rates, improved selectivity for the desired product, and longer catalyst lifetimes.

Current research is investigating a range of materials for catalytic applications, including zeolites, functionalized mesoporous silicas, and metal-organic frameworks (MOFs). researchgate.net These materials offer tunable porosity and surface chemistry, allowing for the rational design of catalysts with specific active sites to promote the esterification reaction while minimizing side reactions. For instance, modifying the acidic properties of zirconia with molybdate (B1676688) or tungstate (B81510) has shown promise in enhancing catalytic activity and selectivity in related alkylation reactions. researchgate.net

Investigation of Novel Derivatives with Tailored Reactivity or Properties

Research into novel derivatives of this compound is opening up new possibilities for its application. By introducing various functional groups onto the phenyl ring or modifying the ester moiety, chemists can tailor the molecule's reactivity and physical properties for specific purposes. For example, the synthesis of bupropion (B1668061) analogues, which share structural similarities, has been explored for potential pharmacotherapies. nih.govrti.org

The investigation of these derivatives often involves a systematic structure-activity relationship (SAR) study to understand how different substituents influence the compound's biological activity or material properties. This knowledge is crucial for the rational design of new molecules with enhanced efficacy or desired characteristics. For instance, the incorporation of a tert-butyl group is a common strategy in medicinal chemistry, and understanding its isosteres can lead to compounds with improved pharmacokinetic properties. researchgate.net The biological evaluation of these novel analogues is a critical step in identifying promising candidates for further development in areas such as pharmaceuticals and agrochemicals. nih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals like this compound. syrris.comacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. syrris.comacs.org These systems allow for the rapid optimization of reaction conditions and can be readily scaled up for industrial production.

Automated synthesis platforms, often incorporating robotic systems, further enhance the efficiency and reproducibility of the synthetic process. nih.gov These platforms can perform multi-step syntheses, including reaction work-up and purification, with minimal human intervention. mpg.deresearchgate.netchemspeed.com The combination of flow chemistry with online analytical techniques, such as HPLC and NMR, enables real-time monitoring and optimization of the reaction, leading to higher yields and purity. The development of modular and reconfigurable flow systems provides the flexibility to synthesize a variety of compounds using the same apparatus. mpg.de

Advanced Mechanistic and Computational Studies for Predictive Synthesis

Advanced mechanistic and computational studies are becoming indispensable tools for the predictive synthesis of this compound. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the reaction mechanism, helping to elucidate the structure of transition states and intermediates. This fundamental understanding is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions.

Computational modeling is also being used to predict the outcome of chemical reactions before they are performed in the laboratory. mit.edu By simulating the interactions between reactants and catalysts, these models can help to identify promising synthetic routes and reaction parameters, thereby reducing the need for extensive experimental screening. acs.org This predictive capability accelerates the development process and minimizes the consumption of resources. As computational methods become more sophisticated and accurate, they will play an increasingly important role in guiding the synthesis of this compound and its derivatives with a high degree of precision and efficiency. mdpi.com

Q & A

Q. What are the key experimental design considerations for synthesizing tert-butyl 2-phenylpropionate?

Synthesis requires careful control of reaction conditions (e.g., solvent choice, temperature, stoichiometry) and characterization of intermediates. For example, in analogous syntheses of tert-butyl carbamates, pyridine is used to neutralize HCl during acylation, and intermediates are validated via NMR to confirm stereochemical integrity . Experimental protocols should align with reproducibility standards, including detailed reporting of purification methods (e.g., chromatography, recrystallization) and spectroscopic data (¹H/¹³C NMR, IR) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Dynamic low-temperature NMR analysis is critical for distinguishing rotational conformers and diastereomers. For instance, tert-butyl groups in chiral environments exhibit distinct chemical shifts due to neighboring-group shielding effects. In diastereomeric esters, the tert-butyl resonances split into two signals (e.g., δ 0.95–1.22 ppm), with assignments based on coupling to adjacent stereocenters and comparison to model compounds . Solvent effects (e.g., CDCl₃ vs. CCl₄) must be minimized to ensure accurate interpretation .

Q. What safety protocols are essential for handling tert-butyl esters in laboratory settings?

Avoid ignition sources and use explosion-proof equipment when working with tert-butyl derivatives. Store compounds in sealed containers at low temperatures (<4°C) in well-ventilated areas. Ground metal containers during transfers to prevent static discharge, and prioritize non-sparking tools for manipulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tert-butyl group conformations in solution?

Q. How should researchers address contradictions in degradation kinetics data for tert-butyl esters?

Contradictions often arise from variability in experimental conditions (e.g., pH, oxidant concentration). For tert-butyl ether degradation, advanced oxidation processes (AUV/Fe(II)/H₂O₂) show pH-dependent rate constants. To resolve discrepancies, systematically compare degradation intermediates (e.g., via LC-MS) and validate kinetic models under controlled conditions .

Q. What strategies optimize stereochemical control during this compound synthesis?